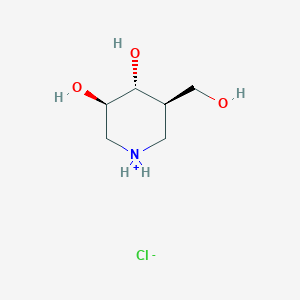

Afegostat hydrochloride

Description

Propriétés

IUPAC Name |

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPFHYCYDUDOIS-RWOHWRPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Afegostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afegostat hydrochloride, also known as isofagomine, is a potent, small-molecule pharmacological chaperone designed for the treatment of Gaucher disease. This technical guide delineates the core mechanism of action of Afegostat, focusing on its role as an active-site inhibitor of acid β-glucosidase (GCase). By selectively binding to misfolded GCase mutants in the endoplasmic reticulum, Afegostat facilitates their proper folding, trafficking to the lysosome, and subsequent increase in enzymatic activity. This document provides a comprehensive overview of the biochemical pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of Afegostat and other pharmacological chaperones for lysosomal storage disorders.

Introduction to Gaucher Disease and Pharmacological Chaperone Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1] This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1] Many pathogenic mutations in GBA1 lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), followed by its premature degradation through the ER-associated degradation (ERAD) pathway.[2]

Pharmacological chaperone therapy is an emerging therapeutic strategy for diseases caused by protein misfolding.[3] Small molecule pharmacological chaperones, such as Afegostat, are designed to bind to and stabilize misfolded proteins, thereby facilitating their proper folding and transit through the secretory pathway to their intended cellular location.[3] For Gaucher disease, the goal is to rescue mutant GCase from ERAD and increase its concentration and activity within the lysosome.

Core Mechanism of Action of this compound

Afegostat is an iminosugar that acts as a competitive, active-site inhibitor of GCase.[4][5] Its mechanism of action as a pharmacological chaperone can be elucidated in a multi-step process:

-

Binding in the Endoplasmic Reticulum: Afegostat, being a small, cell-permeable molecule, enters the cell and localizes to the ER. In the neutral pH environment of the ER, it binds with high affinity to the active site of newly synthesized, misfolded GCase mutants.[4]

-

Conformational Correction and Stabilization: This binding stabilizes the mutant GCase, promoting its proper conformational folding.[3] This chaperone-enzyme complex is then recognized as properly folded by the ER quality control machinery.

-

Trafficking to the Lysosome: The stabilized GCase-Afegostat complex is trafficked from the ER, through the Golgi apparatus, to the lysosomes.[6]

-

Dissociation and Enzyme Activity Restoration: Upon arrival in the acidic environment of the lysosome (pH ≈ 5.2), the binding affinity of Afegostat for GCase is reduced, leading to its dissociation from the active site.[4] The now correctly folded and localized mutant GCase is able to hydrolyze its substrate, glucosylceramide, thereby restoring lysosomal function.[4]

This mechanism effectively increases the cellular concentration of active GCase in the lysosome, addressing the root cause of Gaucher disease.

Quantitative Data

The efficacy of Afegostat has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory potential and chaperone activity.

Table 1: Inhibitory Activity of Afegostat against Wild-Type and Mutant GCase

| Enzyme | pH | IC50 (nM) | Ki (nM) | Reference(s) |

| Wild-Type GCase | 7.2 | ~5 | ~30 | [4][5] |

| Wild-Type GCase | 5.2 | ~30 | - | [4] |

| N370S Mutant GCase | 7.2 | ~15-20 | - | [4] |

| N370S Mutant GCase | 5.2 | ~100-120 | - | [4] |

| V394L Mutant GCase | - | - | ~30 | [5] |

Table 2: Pharmacological Chaperone Activity of Afegostat in Patient-Derived Cell Lines

| GCase Mutation | Cell Type | Fold Increase in GCase Activity | Afegostat Concentration | Reference(s) |

| N370S/N370S | Fibroblasts | ~2.5 - 3.0 | 25-30 µM | [3][4] |

| L444P/L444P | Fibroblasts | ~1.3 | 50 µM | [7] |

| L444P/L444P | Lymphoblastoid Cell Lines | ~3.5 | 50 µM | [7] |

| F213I/L444P | Fibroblasts | ~4.3 | 25 µM | [3] |

| N370S/wt | Fibroblasts | 172% of vehicle | 50 µM | [8] |

| L444P/wt | Fibroblasts | 158% of vehicle | 50 µM | [8] |

Table 3: In Vivo Efficacy of Afegostat in a Gaucher Disease Mouse Model (L444P GCase)

| Tissue | Fold Increase in GCase Activity | Afegostat Tartrate Dose | Treatment Duration | Reference(s) |

| Liver | ~4 | 20 mg/kg/day | 4 weeks | [7] |

| Spleen | ~4 | 20 mg/kg/day | 4 weeks | [7] |

| Lung | ~5 | 20 mg/kg/day | 4 weeks | [7] |

| Brain | ~2 | 20 mg/kg/day | 4 weeks | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Afegostat's Chaperone Activity

References

- 1. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]

- 3. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Afegostat Hydrochloride: A Technical Guide to its Function as a Pharmacological Chaperone for β-Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat hydrochloride (also known as isofagomine or AT2101) is a small molecule iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] Mutations in the gene encoding GCase lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[3][4] Furthermore, these mutations are a significant risk factor for Parkinson's disease.[5][6] Afegostat was developed to selectively bind to and stabilize misfolded GCase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1][2] Despite promising preclinical data, Afegostat's clinical development for Gaucher disease was terminated in 2009 following a Phase II clinical trial that, while demonstrating target engagement, did not show significant clinical efficacy.[1][7] This guide provides an in-depth technical overview of Afegostat, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Afegostat functions as a competitive inhibitor of GCase, binding to the enzyme's active site with high affinity in the neutral pH environment of the endoplasmic reticulum (ER).[8] This binding stabilizes the nascent, and often misfolded, mutant GCase, allowing it to pass the ER's quality control system and traffic to the lysosome.[9] Within the acidic environment of the lysosome, Afegostat's affinity for GCase is reduced, leading to its dissociation and the release of a now properly folded and functional enzyme capable of hydrolyzing its substrate, glucosylceramide.[8]

Signaling Pathway and Cellular Trafficking

The mechanism of Afegostat as a pharmacological chaperone involves several key cellular locations and processes, from protein synthesis and folding in the ER to enzymatic activity in the lysosome.

Quantitative Data

The efficacy of Afegostat as a pharmacological chaperone has been quantified in numerous preclinical studies. This section summarizes key findings in tabular format.

Table 1: In Vitro Efficacy of Afegostat

| Parameter | Cell Line/Enzyme | Mutation(s) | Value | Reference(s) |

| Inhibition Constant (Ki) | GCase | Wild-type, N370S, V394L | ~30 nM | [8][10] |

| GCase Activity Increase (Fold) | Gaucher Fibroblasts | N370S | ~2.5-fold | [11] |

| Gaucher Fibroblasts | L444P | ~1.3-fold | [11] | |

| Gaucher Lymphoblastoid Cells | L444P | ~3.5-fold | [11] | |

| Gaucher Fibroblasts | F213I/L444P | 4.3-fold | [12] | |

| Thermal Stability (Tm) Increase | Wild-type GCase | N/A | ~15 °C | [12][13] |

Table 2: In Vivo Efficacy of Afegostat in Mouse Models

| Parameter | Mouse Model | Dosage | Effect | Reference(s) |

| GCase Activity Increase | Homozygous for GCase mutations (V394L, D409H, or D409V) | 30 mg/kg/day | Increased activity in visceral tissues and brain | [8][14] |

| L444P GCase mice | Oral administration | 2- to 5-fold increase in GCase activity in tissues (including brain) | [11][15] | |

| Substrate Reduction | hG/4L/PS-NA mouse model | 8-week treatment | 75% reduction in glucosylceramide, 33% reduction in glucosylsphingosine | [8] |

| Phenotypic Improvement | Neuronopathic Gaucher mouse model (4L;C*) | 20 or 600 mg/kg/day | Life span extension of 10 or 20 days, respectively; reduced neuroinflammation | [7][16] |

| Thy1-aSyn Parkinson's mouse model | 100 mg/kg/day for 4 months | Improved motor and nonmotor function, abolished microglial inflammatory response, reduced α-synuclein immunoreactivity | [17] |

Table 3: Clinical Trial Data (Phase II - NCT00446550)

| Parameter | Patient Population | Dosage Regimens | Key Outcome | Reference(s) |

| Safety and Efficacy | Treatment-naive adults with type 1 Gaucher disease (n=18) | 225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 months | Increased GCase levels in white blood cells, but clinically meaningful improvements in only 1 of 18 patients. | [7][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Afegostat's function.

GCase Activity Assay (in vitro)

This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates from patient-derived fibroblasts or other relevant cell lines

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)

Procedure:

-

Prepare Assay Buffer: Prepare a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.

-

Sample Preparation: Thaw cell lysates on ice and determine protein concentration using a standard method (e.g., BCA assay). Dilute lysates to a working concentration in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add a specific volume of diluted cell lysate to each well. Include wells for a blank (assay buffer only) and a positive control (recombinant GCase).

-

Initiate Reaction: Add the 4-MUG substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop Reaction: Stop the reaction by adding a high pH stop buffer.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the blank reading from all wells. Calculate GCase activity, often expressed as nmol of 4-MU released per hour per mg of protein.

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This protocol assesses the stabilization of GCase by Afegostat by measuring the change in its melting temperature (Tm).

Materials:

-

Purified recombinant GCase

-

This compound at various concentrations

-

SYPRO Orange dye

-

Phosphate (B84403) buffer (pH 7.2)

-

Real-time PCR instrument with thermal ramping capability

Procedure:

-

Reaction Mixture Preparation: In a suitable microplate, prepare reaction mixtures containing a fixed concentration of GCase, SYPRO Orange dye, and varying concentrations of Afegostat in phosphate buffer. Include a control with no Afegostat.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.

-

Data Acquisition: As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records fluorescence intensity as a function of temperature.

-

Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the unfolding curve. Calculate the shift in Tm (ΔTm) in the presence of Afegostat compared to the control.

Cellular Trafficking Assay (Immunofluorescence)

This protocol visualizes the subcellular localization of GCase to assess its trafficking from the ER to the lysosomes.

Materials:

-

Patient-derived fibroblasts or other relevant cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with saponin (B1150181) or Triton X-100)

-

Blocking buffer (e.g., PBS with BSA and normal goat serum)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with Afegostat or vehicle control for a specified duration.

-

Fixation: Wash the cells with PBS and fix with 4% PFA.

-

Permeabilization: Permeabilize the cells with the appropriate permeabilization buffer. Note: The choice of detergent can be critical for antibody recognition.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against GCase and LAMP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorophore-conjugated secondary antibodies, protected from light.

-

Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the colocalization of GCase and LAMP1 signals to quantify the extent of lysosomal trafficking.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a pharmacological chaperone like Afegostat.

Conclusion and Future Perspectives

This compound served as a pioneering pharmacological chaperone for GCase, demonstrating clear proof-of-concept in preclinical models by increasing enzyme stability, enhancing trafficking, and boosting activity.[8][11][12] However, its journey was halted due to a lack of significant clinical benefit in a Phase II trial for Gaucher disease.[7] This outcome underscores the challenge of translating promising preclinical data into clinical success, particularly the need for a therapeutic window where the chaperone effect outweighs any potential inhibitory activity in the lysosome.

Despite its discontinuation for Gaucher disease, the research on Afegostat has provided invaluable insights into the pharmacological chaperone approach. Its ability to increase GCase activity in the brain and show efficacy in a mouse model of Parkinson's disease suggests that targeting GCase remains a viable strategy for this neurodegenerative disorder.[17] Future research in this area may focus on developing non-competitive chaperones or molecules with optimized pharmacokinetic and pharmacodynamic profiles to maximize efficacy and minimize off-target effects. The story of Afegostat highlights the complexities of drug development for lysosomal storage disorders and related neurodegenerative diseases, while also paving the way for the next generation of pharmacological chaperones.

References

- 1. Afegostat - Wikipedia [en.wikipedia.org]

- 2. Treatment of Parkinson’s Disease with AT2101, a compound that increases the activity of endogenous Glucocerebrosidase | Parkinson's Disease [michaeljfox.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Afegostat (Isofagomine, AT2101) | inhibitor/agonist | CAS 169105-89-9 | Buy Afegostat (Isofagomine, AT2101) from Supplier InvivoChem [invivochem.com]

- 11. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Afegostat Hydrochloride for Gaucher Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afegostat hydrochloride (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone therapy for Gaucher disease. This technical guide provides an in-depth overview of the preclinical and clinical research on Afegostat, with a focus on its mechanism of action, quantitative outcome measures, and detailed experimental protocols. Although the clinical development of Afegostat was discontinued (B1498344) due to a lack of clinically meaningful improvements in a Phase II trial, the data generated from its research offers valuable insights into the chaperone approach for treating lysosomal storage disorders.[1]

Mechanism of Action

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Many GBA1 mutations, such as the common N370S mutation, cause misfolding of the GCase enzyme in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transit to the lysosome.

Afegostat acts as a pharmacological chaperone by selectively binding to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking to the lysosome, where it can catabolize glucosylceramide.[1] Preclinical studies have shown that Afegostat can increase the activity of mutant GCase by approximately threefold.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from research on Afegostat.

Table 1: Preclinical Efficacy of Afegostat in Cellular Models

| Cell Type/Mutation | Afegostat Concentration | Incubation Time | GCase Activity Increase (Fold) | Reference |

| N370S Fibroblasts | 30 µM | 5 days | ~2.5 | [2] |

| L444P Lymphoblasts | Not specified | 5 days | ~3.5 | [2] |

| L444P Fibroblasts | Not specified | 5 days | ~1.3 | [2] |

Table 2: Preclinical Efficacy of Afegostat in a Gaucher Disease Mouse Model

| Parameter | Treatment | Duration | Result | Reference |

| GCase Activity (Brain) | Oral Afegostat | Not specified | 2- to 5-fold increase | [2] |

| Spleen Weight | Oral Afegostat | 24 weeks | Significant reduction | [2] |

| Liver Weight | Oral Afegostat | 24 weeks | Significant reduction | [2] |

Table 3: Preliminary Results of Phase II Clinical Trial in Treatment-Naive Type 1 Gaucher Disease Patients (NCT00446550)

| Parameter | Dosing Regimens | Duration | Key Outcomes | Reference |

| Safety & Tolerability | 225 mg (3 days on/4 days off and 7 days on/7 days off) | 6 months | Generally well-tolerated, no serious adverse events reported. | [3] |

| Efficacy | 225 mg (3 days on/4 days off and 7 days on/7 days off) | 6 months | Increase in GCase levels in white blood cells for all patients. Clinically meaningful improvements in key disease measures observed in only 1 of 18 patients who completed the study. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Afegostat.

Glucocerebrosidase (GCase) Activity Assay in Cell Lysates

This protocol is adapted from standard fluorometric assays for GCase activity.[4][5][6]

Objective: To quantify the enzymatic activity of GCase in cell lysates.

Principle: The assay measures the hydrolysis of the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or citrate (B86180) phosphate (B84403) buffer)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing sodium taurocholate

-

Substrate solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer

-

Stop solution: 0.5 M glycine-NaOH, pH 10.5

-

4-methylumbelliferone (4-MU) standard solution

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in an appropriate volume of lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

-

Enzyme Reaction:

-

In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.

-

Add assay buffer to bring the total volume to 50 µL.

-

Initiate the reaction by adding 50 µL of the 4-MUG substrate solution.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the 4-MU standard.

-

Calculate the GCase activity in nmol/mg/hour.

-

Quantification of Glucosylceramide and Glucosylsphingosine (B128621) by LC-MS/MS

This protocol is based on established methods for lipid extraction and analysis.[7][8][9][10]

Objective: To accurately measure the levels of glucosylceramide and glucosylsphingosine in biological samples (cells, tissues, or plasma).

Principle: Lipids are extracted from the sample, separated using liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

Homogenizer

-

Solvent for extraction (e.g., chloroform:methanol mixture)

-

Internal standards (e.g., deuterated glucosylceramide and glucosylsphingosine)

-

LC-MS/MS system with an appropriate column (e.g., HILIC)

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid and ammonium (B1175870) formate)

Procedure:

-

Sample Preparation and Homogenization:

-

Accurately weigh tissue samples or measure the volume of plasma/cell pellets.

-

Homogenize the sample in an appropriate buffer.

-

-

Lipid Extraction:

-

Add the internal standards to the homogenate.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a gradient elution on the LC column.

-

Detect and quantify the specific mass transitions for glucosylceramide, glucosylsphingosine, and their internal standards using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of each lipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

This compound demonstrated promise in preclinical studies as a pharmacological chaperone for mutant GCase, effectively increasing enzyme activity and reducing substrate storage in cellular and animal models of Gaucher disease. However, these promising preclinical findings did not translate into significant clinical benefit in a Phase II trial, leading to the cessation of its development. The research on Afegostat has, nevertheless, been instrumental in advancing the understanding of chaperone therapy for lysosomal storage diseases and highlights the challenges in translating in vitro and in vivo efficacy to clinical success. The methodologies and data presented in this guide serve as a valuable resource for researchers continuing to explore novel therapeutic strategies for Gaucher disease and other related disorders.

References

- 1. Afegostat - Wikipedia [en.wikipedia.org]

- 2. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

Preclinical Profile of Afegostat Hydrochloride: A Pharmacological Chaperone for Gaucher Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Afegostat hydrochloride, also known as isofagomine (IFG) and designated as AT2101, is an experimental iminosugar developed for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), within lysosomes, causing a range of clinical manifestations.[2][3] Afegostat was investigated as a pharmacological chaperone, a small molecule designed to bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic activity.[3][4] Despite showing promise in preclinical studies, the development of Afegostat was halted after it failed to demonstrate significant clinical improvement in Phase II trials.[1][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate this compound.

Mechanism of Action

Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[2] Its chaperoning effect is pH-dependent. In the neutral pH environment of the endoplasmic reticulum (ER), where mutant GCase is prone to misfolding and degradation, Afegostat binds with high affinity, stabilizing the enzyme's conformation. This stabilization allows the folded GCase-Afegostat complex to traffic through the secretory pathway to the acidic environment of the lysosome. The lower pH of the lysosome reduces the binding affinity of Afegostat, facilitating its dissociation from the active site and allowing the restored GCase to metabolize its accumulated substrates.[2]

Quantitative Preclinical Data

The preclinical evaluation of this compound generated a range of quantitative data, from in vitro enzyme inhibition and cell-based assays to in vivo efficacy studies in animal models of Gaucher disease.

In Vitro Enzyme Inhibition

Afegostat is a potent inhibitor of GCase, with its inhibitory activity being highly dependent on pH.[2] It has also been shown to be a weak inhibitor of other glucosidases at concentrations significantly higher than its GCase inhibitory constants.

| Enzyme | Parameter | Value | Conditions | Reference |

| Human GCase | Ki | ~1 nM | pH 7.2 | [2] |

| Human GCase | Ki | ~20 nM | pH 6.0 | [2] |

| Human GCase | Ki | ~30 nM | pH 5.6 | [2] |

| Human GCase | Ki | ~145 nM | pH 4.5 | [2] |

| α-1,2 glucosidase II | IC50 | ~200 µM | Not specified | [6] |

Table 1: In vitro enzyme inhibition data for Afegostat (Isofagomine).

In Vitro GCase Activity Enhancement

Afegostat treatment of fibroblasts and lymphoblastoid cell lines derived from Gaucher disease patients resulted in a significant increase in GCase activity.

| Cell Line (GCase Mutation) | Treatment Concentration | Fold Increase in GCase Activity | Reference |

| N370S Fibroblasts | Not specified | ~3-fold | [6] |

| L444P Lymphoblastoid Cell Lines | Not specified | ~3.5-fold | [3] |

| L444P Fibroblasts | Not specified | ~1.3-fold | [3] |

| L444P Fibroblasts (with glycoprotein (B1211001) enrichment) | Not specified | ~2-fold | [3] |

| G202R Fibroblasts | 150 µM | 7.2-fold | [7] |

Table 2: Enhancement of GCase activity in patient-derived cell lines.

In Vivo Efficacy in Gaucher Disease Mouse Models

Oral administration of Afegostat to various mouse models of Gaucher disease led to increased GCase activity in multiple tissues, a reduction in accumulated substrates, and an extension of lifespan in a neuronopathic model.

| Mouse Model | Dosage | Treatment Duration | Key Findings | Reference |

| V394L, D409H, or D409V homozygous mice | 30 mg/kg/day | 4-8 weeks | Increased GCase activity in visceral tissues and brain.[2] | [2] |

| hG/4L/PS-NA mice | 30 mg/kg/day | 8 weeks | 75% reduction in glucosylceramide and 33% reduction in glucosylsphingosine.[8] | [8] |

| L444P GCase mice | 20 mg/kg/day | 4 weeks | 2- to 5-fold increase in GCase activity in brain and other tissues.[9] | [9] |

| L444P GCase mice | Not specified | 24 weeks | Significant reduction in spleen and liver weights.[3] | [3] |

| 4L;C* (neuronopathic model) | 20 mg/kg/day | - | 10-day extension in lifespan. | [10] |

| 4L;C* (neuronopathic model) | 600 mg/kg/day | - | 20-day extension in lifespan. | [10] |

Table 3: In vivo efficacy of Afegostat in Gaucher disease mouse models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Afegostat.

GCase Activity Assay in Cell Lysates

This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

1. Cell Lysis:

-

Treat Gaucher patient fibroblasts with Afegostat (e.g., 25 µM) or vehicle (DMSO) for 5 days.[11]

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).[11]

-

Lyse cells in a buffer containing 0.4% Triton X-100 and 0.4% taurodeoxycholate (B1243834) at pH 5.5.[11]

-

Centrifuge the lysate at 100,000 x g to clear it.[11]

-

Determine the total soluble protein concentration using a Bradford assay.[11]

2. Enzymatic Reaction:

-

Mix equal volumes of the cleared lysate and a substrate solution (0.8 mM 4-MUG).[11]

-

Incubate the reaction mixture at 37°C for 1 hour.[11]

3. Termination and Fluorescence Measurement:

-

Stop the reaction by adding a buffer to raise the pH to 10.5 (e.g., 0.1 M 2-amino-2-methyl-1-propanol).[11]

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[12]

4. Data Analysis:

-

Create a standard curve using known concentrations of 4-MU to quantify the amount of product formed.[12]

-

Normalize the GCase activity to the total protein concentration and express as nmol/mg protein/hour.[4]

Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS

This protocol outlines the quantification of GCase substrates in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization:

-

Homogenize mouse brain or liver tissue (100-300 mg) in a 2% CHAPS solution (4 mL/g wet tissue) using a bead homogenizer.[13]

2. Extraction:

-

Add internal standards (e.g., d5-GluCer(18:0) and d5-GluSph) to the homogenates.[13]

-

Vortex the samples for approximately 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.[13]

-

Transfer the supernatant for analysis.[13]

3. LC-MS/MS Analysis:

-

Inject the crude extract into an LC-MS/MS system.[13]

-

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for chromatographic separation of GlcCer and GlcSph from their isobaric galactosyl epimers.[3]

-

Perform mass spectrometry using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for each analyte and internal standard.[13]

4. Data Analysis:

-

Calculate the peak area ratios of the analytes to their corresponding internal standards.[13]

-

Convert these ratios to concentrations using a standard curve.[13]

In Vivo Administration of Afegostat in Mouse Models

This protocol describes the oral administration of Afegostat to Gaucher disease mouse models.

1. Drug Formulation:

2. Dosing:

-

Calculate the amount of Afegostat to be added to the drinking water to achieve the desired daily dosage (e.g., 20 mg/kg/day), based on the measured water intake of the mice.[14]

-

For oral gavage, dissolve the required dose in a suitable vehicle and administer a single daily dose.[4]

3. Monitoring:

-

Monitor the body weight and general health of the mice throughout the study.[14]

-

At the end of the treatment period, euthanize the mice and collect tissues for analysis of GCase activity and substrate levels.[4]

Conclusion

The preclinical studies of this compound demonstrated its potential as a pharmacological chaperone for restoring GCase activity in the context of certain Gaucher disease mutations. In vitro, it effectively inhibited GCase in a pH-dependent manner and increased enzyme activity in patient-derived cells. In vivo, oral administration of Afegostat led to increased GCase activity in relevant tissues, reduced substrate accumulation, and improved disease phenotypes in mouse models. Despite these promising preclinical findings, the transition to clinical success was not realized, highlighting the challenges in translating preclinical efficacy to clinical benefit for pharmacological chaperones. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of lysosomal storage disorders and small molecule drug development.

References

- 1. protocols.io [protocols.io]

- 2. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

- 9. Concanavalin A enrichment [bio-protocol.org]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 13. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 14. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of Afegostat Hydrochloride on β-Glucocerebrosidase

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the enzyme β-glucocerebrosidase (GCase). These mutations often lead to protein misfolding, retention in the endoplasmic reticulum (ER), and premature degradation, culminating in a functional deficiency of GCase in the lysosome and the accumulation of its substrate, glucosylceramide. Pharmacological chaperone therapy (PCT) represents a therapeutic strategy to rescue these misfolded mutant enzymes. Afegostat (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone for GCase. This document provides a detailed technical overview of the mechanism of action of Afegostat, its quantitative effects on GCase, and the experimental protocols used to evaluate its efficacy.

Introduction to Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is characterized by a deficiency in the activity of the lysosomal enzyme β-glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3][4] A significant number of disease-causing mutations in the GBA1 gene result in the synthesis of GCase variants that are catalytically competent but misfolded.[3][5] These misfolded proteins are identified by the quality control system of the endoplasmic reticulum (ER) and targeted for proteasomal degradation, preventing their transit to the lysosome.

Pharmacological chaperones are small molecules designed to bind to and stabilize misfolded proteins, facilitating their correct folding and subsequent trafficking from the ER to their intended cellular destination.[3][5][6] For Gaucher disease, the goal is to use a chaperone that binds to the mutant GCase in the ER, promotes its proper conformation, and allows it to be transported to the lysosome.[3] Afegostat (isofagomine) is a competitive inhibitor of GCase that was developed to act as such a chaperone.[7][8]

Mechanism of Action of Afegostat

Afegostat is an iminosugar that acts as an active-site inhibitor of GCase.[9] Its mechanism as a pharmacological chaperone is dependent on the distinct pH environments of the ER (neutral) and the lysosome (acidic).

-

Binding in the Endoplasmic Reticulum: At the neutral pH of the ER, Afegostat binds with high affinity to the active site of newly synthesized, misfolded GCase variants.[8][10]

-

Conformational Stabilization: This binding stabilizes the protein's three-dimensional structure, helping it to achieve a conformation that is recognized as "correct" by the ER's quality control machinery.

-

Lysosomal Trafficking: The stabilized GCase-Afegostat complex is then trafficked through the secretory pathway to the lysosomes.[11]

-

Release in the Lysosome: The lysosome maintains an acidic environment (pH ~4.5-5.0). At this low pH, the binding affinity of Afegostat for the GCase active site is significantly reduced.[8]

-

Restoration of Function: Afegostat is displaced from the active site by the accumulated natural substrate, glucosylceramide, allowing the now correctly localized GCase to perform its catalytic function.[8]

This therapeutic approach was shown to increase GCase activity for several mutant forms of the enzyme, including N370S and L444P, in preclinical studies.[7][8][11]

Quantitative Data on Afegostat's Effects

The efficacy of Afegostat has been quantified in various preclinical models. The data demonstrate its ability to act as a potent GCase inhibitor at neutral pH and to increase the activity and protein levels of mutant GCase in cellular and animal models.

Table 1: In Vitro Efficacy of Afegostat

| Parameter | Enzyme/Cell Type | Mutation | Value | Reference |

| Inhibition Constant (Ki) | Wild-Type GCase | Wild-Type | ~30 nM | [9] |

| Mutant GCase | N370S | ~30 nM | [9] | |

| Mutant GCase | V394L | ~30 nM | [9] | |

| GCase Activity Increase | Patient Fibroblasts | N370S | ~3-fold | [7] |

| GCase Protein Increase | Patient Fibroblasts | N370S | 1.4-fold | [8] |

| Patient Fibroblasts | L444P | 3-fold | [8] | |

| CRIM Specific Activity * | Patient Fibroblasts | N370S | 2.7-fold increase | [8] |

| Patient Fibroblasts | L444P | 0.36-fold (decrease) | [8] |

*CRIM Specific Activity (Cross-Reactive Immunological Material) refers to the ratio of enzyme activity to the amount of enzyme protein, indicating changes in the catalytic efficiency of the rescued enzyme.

Table 2: In Vivo & Clinical Trial Observations

| Model/Study | Treatment | Tissue/Sample | Key Finding | Reference |

| Mouse Model (GCase mutations) | 30 mg/kg/day IFG | Visceral Tissues & Brain | Increased GCase activity | [9] |

| Mouse Model (L444P-GCase) | Oral administration | Brain & other tissues | 2- to 5-fold increase in GCase levels | [11] |

| Phase 2 Clinical Trial | 225 mg Afegostat (intermittent dosing) | White Blood Cells | All patients experienced an increase in GCase levels | |

| Phase 2 Clinical Trial | 225 mg Afegostat (intermittent dosing) | Clinical Endpoints | No clinically meaningful improvement in the majority of patients | [11] |

Despite promising preclinical data and demonstrated biological activity (increased enzyme levels) in a Phase 2 trial, Afegostat development was terminated because it failed to produce clinically meaningful reductions in disease symptoms for most patients.[7]

Key Experimental Protocols

Evaluating the effect of a pharmacological chaperone like Afegostat requires robust assays to measure both enzyme activity and protein levels.

In Vitro GCase Activity Assay

This protocol describes a common method to quantify GCase activity in cell lysates using a fluorogenic substrate.

Principle: The assay utilizes the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][12] GCase hydrolyzes this substrate at an acidic pH, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. To ensure specificity for lysosomal GCase (GBA1), activity is often measured in the presence of taurocholate (which activates GBA1 and inhibits cytosolic GBA2) or by subtracting the residual activity measured in the presence of a specific GCase inhibitor like conduritol B epoxide (CBE).[12][13]

Methodology:

-

Cell Lysis:

-

Culture patient-derived fibroblasts or other relevant cells with and without varying concentrations of Afegostat for a specified duration.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse cells in an appropriate buffer (e.g., 1% Triton X-100 extraction buffer) on ice.[2]

-

Homogenize the lysate using a Dounce homogenizer or sonication.[2]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a standardized amount of protein lysate (e.g., 10 µg) to each well.[2]

-

For background correction, add a GCase inhibitor (e.g., CBE) to a subset of wells.

-

Prepare a reaction buffer (e.g., McIlvaine's citrate-phosphate buffer, pH 5.4) containing taurocholate.[12]

-

Prepare the substrate solution of 4-MUG (e.g., 6 mM in ddH₂O).[2]

-

Initiate the reaction by adding the 4-MUG substrate to the wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a high-pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7). This step also enhances the fluorescence of 4-MU.[12]

-

Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Generate a standard curve using known concentrations of 4-MU to convert fluorescence units to moles of product.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with inhibitor) from the sample wells.

-

Calculate the specific activity as nmol of 4-MU produced per hour per mg of total protein.

-

Compare the specific activity of Afegostat-treated samples to untreated controls.

-

Western Blot for GCase Protein Quantification

Principle: Western blotting is used to separate proteins by size and quantify the relative abundance of a specific protein (GCase) using antibodies. This method can determine if Afegostat treatment leads to an increase in the total amount of GCase protein, consistent with its role in preventing degradation.

Methodology:

-

Sample Preparation: Prepare protein lysates from treated and untreated cells as described in section 4.1.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to GCase overnight at 4°C.

-

Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

-

Analysis:

-

Quantify the band intensity for GCase using densitometry software.

-

To ensure equal protein loading, re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).

-

Normalize the GCase band intensity to the intensity of the loading control.

-

Conclusion

Afegostat hydrochloride is a potent, active-site-directed pharmacological chaperone that demonstrated a clear biological mechanism for increasing the cellular levels and activity of certain mutant forms of β-glucocerebrosidase in preclinical models.[7][9][11] It successfully binds and stabilizes misfolded GCase in the ER, facilitating its transport to the lysosome.[10][11] While clinical trials confirmed that Afegostat increased GCase levels in patients, this effect did not translate into significant clinical benefits for the majority of participants, leading to the discontinuation of its development for Gaucher disease.[7] The study of Afegostat has nonetheless provided crucial insights into the potential and the challenges of pharmacological chaperone therapy for genetic diseases.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gaucherdisease.org [gaucherdisease.org]

- 7. Afegostat - Wikipedia [en.wikipedia.org]

- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 13. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Afegostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat hydrochloride, also known as isofagomine hydrochloride, is a potent iminosugar inhibitor of acid β-glucosidase (GCase). It has been extensively studied as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to misfolded and dysfunctional GCase. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Afegostat (isofagomine). It is a white to off-white solid powder.[1] The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol hydrochloride[1] |

| Synonyms | Isofagomine HCl, AT-2101[1] |

| CAS Number | 161302-93-8[1] |

| Molecular Formula | C₆H₁₄ClNO₃[1] |

| Molecular Weight | 183.63 g/mol [1] |

| SMILES | OC[C@H]1CNC--INVALID-LINK--[C@@H]1O.Cl[2] |

| InChI Key | XXPFHYCYDUDOIS-RWOHWRPJSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid powder | MedKoo Biosciences[1] |

| Water Solubility | 4.17 mg/mL (experimentally determined for Afegostat) | MedchemExpress[3] |

| Water Solubility | 538.0 mg/mL (predicted for Afegostat) | DrugBank Online[4] |

| logP | -1.7 (predicted for Afegostat) | DrugBank Online[4] |

| pKa (Strongest Acidic) | 13.52 (predicted for Afegostat) | DrugBank Online[4] |

| pKa (Strongest Basic) | 8.8 (predicted for Afegostat) | DrugBank Online[4] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] | MedKoo Biosciences[1] |

Chemical Structure

Afegostat is a piperidine-based iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen atom in the piperidine (B6355638) ring. The stereochemistry of the three chiral centers is crucial for its biological activity.

Synthesis of this compound

The synthesis of Afegostat (isofagomine) has been approached through various routes, often starting from chiral precursors. A common strategy involves the use of carbohydrates or other enantiomerically pure starting materials to establish the desired stereochemistry. One reported synthesis starts from (S)-vinyloxirane.[5][6] The key steps involve the nucleophilic opening of the epoxide, ring-closing metathesis to form the piperidine ring, and stereoselective hydroboration to introduce the final hydroxyl group. The synthesis is completed by deprotection steps to yield isofagomine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.[7]

A representative synthetic scheme is outlined below. For detailed experimental procedures, please refer to the cited literature.

Mechanism of Action: Pharmacological Chaperone

Afegostat acts as a pharmacological chaperone for mutant GCase. In Gaucher disease, many mutations in the GBA1 gene result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control system.[8][9] Afegostat, due to its structural similarity to the natural substrate of GCase, can bind to the active site of the misfolded enzyme in the ER.[10] This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome, its site of action.[8] Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced, allowing it to be displaced by the natural substrate, glucosylceramide.[11] This restores the enzymatic activity of GCase in the lysosome, enabling the breakdown of accumulated glucosylceramide.

Experimental Protocols

In Vitro GCase Activity Assay in Cell Lysates

This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13][14] The assay is performed at an acidic pH to specifically measure lysosomal GCase activity.

Materials:

-

Cell lysates (from cultured cells, e.g., fibroblasts or lymphoblasts)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

-

Assay buffer (e.g., 0.2 M phosphate-citrate buffer, pH 5.4)[15]

-

Stop buffer (e.g., 0.25 M glycine (B1666218) buffer, pH 10.4)[14]

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~355-365 nm, Emission: ~440-460 nm)[12][16]

-

Bradford reagent for protein quantification

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using the Bradford assay or a similar method. This is necessary to normalize the enzyme activity.

-

Assay Preparation:

-

Thaw cell lysates and keep them on ice.

-

Prepare the 4-MUG substrate solution in the assay buffer to the desired final concentration (e.g., 5.02 mM).[15]

-

Prepare a standard curve using 4-methylumbelliferone (B1674119) (4-MU) to quantify the amount of product generated.

-

-

Enzyme Reaction:

-

In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

-

Include blank wells containing only assay buffer and substrate, as well as control samples with known GCase activity if available.

-

To initiate the reaction, add the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14] The incubation time may need to be optimized based on the cell type and expected enzyme activity.

-

-

Stopping the Reaction:

-

After the incubation period, add the stop buffer to each well to terminate the enzymatic reaction and raise the pH, which enhances the fluorescence of the 4-MU product.[14]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.

-

Calculate the GCase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

-

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AU2008254594B2 - New method for preparing isofagomine and its derivatives - Google Patents [patents.google.com]

- 8. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological chaperone - Wikipedia [en.wikipedia.org]

- 10. Afegostat - Wikipedia [en.wikipedia.org]

- 11. Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 14. protocols.io [protocols.io]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Afegostat Hydrochloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat hydrochloride, also known as Isofagomine hydrochloride or AT-2101, is a potent iminosugar that has been investigated as a pharmacological chaperone for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Afegostat was designed to selectively bind to and stabilize misfolded mutant forms of GCase, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their enzymatic activity.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Data Presentation

Quantitative data for this compound and its free base form are summarized in the table below for easy reference and comparison.

| Property | This compound | Afegostat (Free Base) |

| CAS Number | 161302-93-8[1][4] | 169105-89-9[1][5] |

| Molecular Formula | C₆H₁₄ClNO₃[1] | C₆H₁₃NO₃[5] |

| Molecular Weight | 183.63 g/mol [1][4] | 147.17 g/mol [5] |

| Synonyms | Isofagomine HCl, AT-2101[1] | Isofagomine, D-Isofagomine[6][7] |

| IUPAC Name | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol hydrochloride[1] | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol[5] |

Mechanism of Action: Pharmacological Chaperoning of GCase

Afegostat acts as a pharmacological chaperone, a small molecule that specifically and reversibly binds to a target protein to promote its proper folding and stability. In the context of Gaucher disease, many mutations in the GBA1 gene, such as the common N370S mutation, result in a misfolded GCase enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[4][5]

Afegostat, being an analog of the glucose substrate, binds to the active site of the nascent, misfolded GCase in the neutral pH environment of the ER.[3] This binding stabilizes the enzyme in a more native conformation, allowing it to pass the ER's quality control checkpoints and traffic through the Golgi apparatus to the lysosome.[2][3] Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced, leading to its dissociation. The now correctly localized and folded GCase can then hydrolyze the accumulated glucosylceramide.[2] Studies have shown that treatment with Afegostat can increase the cellular activity of mutant GCase by several fold in patient-derived fibroblasts.[2][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of pharmacological chaperones like Afegostat.

GCase Activity Assay in Patient-Derived Fibroblasts

This protocol measures the total cellular GCase activity in cell lysates after treatment with the pharmacological chaperone.

a. Cell Culture and Treatment:

-

Culture human fibroblasts derived from Gaucher disease patients (e.g., homozygous for the N370S mutation) and normal controls in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM) or vehicle (DMSO) for 5 days.[8] Change the medium with fresh compound every 2-3 days.

b. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.4) on ice for 30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a BCA protein assay.

c. Enzymatic Assay:

-

Prepare a reaction mixture containing the cell lysate (normalized for total protein, e.g., 10-20 µg) and the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer (pH 5.4).[9][10][11]

-

Incubate the reaction at 37°C for 1 hour, protected from light.[10]

-

Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M NaOH/glycine, pH 10.4).[10]

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[10]

-

Calculate GCase activity based on a standard curve of 4-MU and express it as nmol/hour/mg of protein.

Immunofluorescence Microscopy for GCase Trafficking

This protocol visualizes the subcellular localization of GCase to assess its trafficking from the ER to the lysosome.

a. Cell Culture and Treatment:

-

Seed patient-derived fibroblasts on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or vehicle as described in Protocol 1.

b. Immunostaining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against GCase and a co-stain for a lysosomal marker (e.g., LAMP1) and an ER marker (e.g., Calnexin) overnight at 4°C.

-

Wash the cells and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

c. Imaging and Analysis:

-

Visualize the cells using a confocal microscope.

-

Analyze the images for the co-localization of GCase with the lysosomal and ER markers to determine the extent of GCase trafficking to the lysosome.

Conclusion

This compound serves as a well-characterized example of a pharmacological chaperone for the treatment of Gaucher disease. Its mechanism of action, centered on the stabilization and enhanced trafficking of mutant GCase, provides a promising therapeutic strategy for genetic diseases caused by protein misfolding. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of similar chaperone compounds, enabling researchers to assess their potential to rescue protein function and ameliorate disease phenotypes. While the clinical development of Afegostat was discontinued, the principles of its action and the methodologies for its study remain highly relevant to the ongoing development of novel therapies for lysosomal storage disorders and other protein misfolding diseases.

References

- 1. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]

- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. protocols.io [protocols.io]

- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]

Methodological & Application

Application Notes and Protocols for Afegostat Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Afegostat, also known as isofagomine, was an investigational drug developed for the treatment of certain forms of Gaucher's disease.[1] It acts as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[2][3] This document provides detailed protocols for in vitro assays to characterize the activity of Afegostat hydrochloride.

Mechanism of Action

Gaucher's disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase). These mutations lead to misfolding of the GCase enzyme, preventing its proper trafficking from the endoplasmic reticulum (ER) to the lysosome and resulting in reduced enzymatic activity. This leads to the accumulation of its substrate, glucosylceramide.

Afegostat is an iminosugar that acts as a pharmacological chaperone. It selectively binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its correct folding and subsequent trafficking to the lysosome.[1][2] Once in the lysosome, the lower pH environment and the high concentration of the natural substrate lead to the dissociation of Afegostat from the enzyme, restoring its catalytic activity. Afegostat has been shown to increase the activity of the N370S mutant GCase, one of the most common mutations in Gaucher's disease.[1] Additionally, Afegostat is a potent inhibitor of β-galactosidase, with potential applications in GM1-gangliosidosis and Morquio B disease.[4]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of Afegostat as a pharmacological chaperone for GCase.

Quantitative Data Summary

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC₅₀ | Wild-Type GCase (pH 7.2) | 5 nM | [4] |

| Wild-Type GCase (pH 5.2) | 30 nM | [4] | |

| α-1,2 Glucosidase II | ~200 µM | [2] | |

| Kᵢ | Wild-Type and Mutant GCase (N370S, V394L) | ~30 nM | [5] |

| GCase Activity Increase | N370S Mutant Fibroblasts | 3.0 ± 0.6-fold | [6] |

| L444P Mutant Lymphoblasts | ~3.5-fold | [1] | |

| L444P Mutant Fibroblasts | ~1.3-fold | [1] | |

| Thermal Stability | Wild-Type GCase | ΔTₘ of ~15°C with 43 µM Afegostat | [4] |

Experimental Protocols

GCase Enzymatic Activity Assay in Patient-Derived Fibroblasts

This protocol is designed to measure the ability of Afegostat to increase GCase activity in cells harboring a specific mutation.

Experimental Workflow:

References

- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Afegostat Hydrochloride in Gaucher Disease Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages. Afegostat hydrochloride (also known as isofagomine or AT2101) is a pharmacological chaperone designed to treat Gaucher disease. As an iminosugar, Afegostat selectively binds to and stabilizes misfolded mutant GCase, facilitating its proper trafficking to the lysosome and thereby increasing its enzymatic activity.[1][2] Although its clinical development was halted, preclinical studies in animal models of Gaucher disease have provided valuable insights into its mechanism of action and therapeutic potential.[2]

These application notes provide a summary of the use of Afegostat in preclinical animal models of Gaucher disease, including quantitative data, experimental protocols, and visual diagrams of its mechanism and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of Afegostat (isofagomine) in various mouse models of Gaucher disease.

Table 1: Effects of Afegostat (Isofagomine) on GCase Activity in L444P GCase Mice

| Tissue | Treatment Duration | Fold Increase in GCase Activity (Mean) | Reference |

| Brain | Not Specified | 2 to 5-fold | [1][3] |

| Liver | Not Specified | 2 to 5-fold | [1][3] |

| Spleen | Not Specified | 2 to 5-fold | [1][3] |

| Lung | Not Specified | 2 to 5-fold | [1][3] |

Table 2: Effects of Afegostat (Isofagomine) on Biomarkers and Organ Weights in L444P GCase Mice

| Parameter | Treatment Duration | Outcome | Reference |

| Plasma Chitin (B13524) III | 8 weeks | Significantly lowered | [1][3] |

| Plasma IgG | 8 weeks | Significantly lowered | [1][3] |

| Spleen Weight | 24 weeks | Significantly reduced | [1][3] |

| Liver Weight | 24 weeks | Significantly reduced | [1][3] |

Table 3: Effects of Afegostat (Isofagomine) in a Neuronopathic (4L;C) Gaucher Disease Mouse Model*

| Parameter | Dose | Outcome | Reference |

| Lifespan Extension | 20 mg/kg/day | 10 days | [4][5][6] |

| Lifespan Extension | 600 mg/kg/day | 20 days | [4][5][6] |

| GCase Activity (Brain & Visceral Tissues) | 20 and 600 mg/kg/day | Increased | [4][5][6] |

| GCase Protein Levels (Brain & Visceral Tissues) | 20 and 600 mg/kg/day | Increased | [4][5][6] |

| Cerebral Cortical Glucosylceramide (GC) | 20 and 600 mg/kg/day | No significant reduction | [4][5][6] |

| Cerebral Cortical Glucosylsphingosine (B128621) (GS) | 20 and 600 mg/kg/day | No significant reduction | [4][5][6] |

| Visceral Tissue Glucosylceramide (GC) | 600 mg/kg/day | Increased | [4][5][6] |

| Visceral Tissue Glucosylsphingosine (GS) | 600 mg/kg/day | Increased | [4][5][6] |

| Astrogliosis (Brain) | 20 and 600 mg/kg/day | Reduced | [4][5][6] |

| Microglial Cell Activation (Brain) | 20 and 600 mg/kg/day | Reduced | [4][5][6] |

| p38 Phosphorylation (Brain) | 20 and 600 mg/kg/day | Decreased | [4][5][6] |

| TNFα Levels (Brain) | 20 and 600 mg/kg/day | Decreased | [4][5][6] |

Experimental Protocols

Protocol 1: Oral Administration of Afegostat in Drinking Water to L444P GCase Mice

This protocol is based on the methodology described by Khanna et al. (2010).

1. Animal Model:

-

Mice expressing murine L444P GCase.[1] These mice have reduced GCase activity in relevant tissues and exhibit some characteristics of Gaucher disease, such as increased spleen and liver weights and elevated plasma biomarkers.[1]

2. Materials:

-

This compound (Isofagomine)

-

Drinking water

-

Appropriate animal caging and husbandry equipment

3. Procedure:

-

Drug Preparation: Dissolve this compound in the drinking water to achieve the desired final concentration for the target dose. The stability of Afegostat in water should be confirmed.

-

Dosing:

-

Administer Afegostat to the mice ad libitum in their drinking water.

-

Monitor water intake to estimate the daily dose received by each animal. Adjust the concentration in the water as needed based on the average daily water consumption and body weight of the mice to maintain a consistent dose.

-

-

Treatment Duration:

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for the analysis of plasma chitin III and IgG levels.

-

Euthanize the animals and harvest tissues (liver, spleen, brain, lung) for the measurement of GCase activity and for histological analysis.

-

Measure the wet weight of the spleen and liver.

-

Protocol 2: Treatment of a Neuronopathic Gaucher Disease Mouse Model (4L;C) with Afegostat*

This protocol is adapted from the study by Sun et al. (2011).

1. Animal Model:

-

Neuronopathic Gaucher disease mouse model, 4L;C* (V394L/V394L + saposin C-/-).[4][5][6] These mice exhibit CNS accumulation of glucosylceramide and glucosylsphingosine and have a progressive neurological phenotype.[4][5][6]

2. Materials:

-

This compound (Isofagomine)

-

Drinking water

-

Standard laboratory animal diet and caging

3. Procedure:

-

Breeding and Dosing Regimen:

-

Administer Afegostat in the drinking water to pregnant female mice 3 to 5 days prior to giving birth at a dose of 20 mg/kg/day.[4]

-

After birth, continue to administer Afegostat to the pups via the drinking water.

-

Divide the pups into two cohorts:

-

-

Monitoring:

-

Monitor the mice daily for body weight, cage activity, and the development of neurological phenotypes (e.g., duck-walk gait, spastic walk).[4]

-

-

Endpoint Analysis:

-

Record the lifespan of each mouse.

-